2,3-Dihydroxynaphthalene: A Comprehensive Technical Guide
2,3-Dihydroxynaphthalene: A Comprehensive Technical Guide
CAS Number: 92-44-4
This technical guide provides an in-depth overview of 2,3-Dihydroxynaphthalene, a versatile aromatic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, analytical applications, and its emerging role in cancer research.
Chemical and Physical Properties
2,3-Dihydroxynaphthalene, also known as 2,3-naphthalenediol, is a polycyclic aromatic hydrocarbon with two hydroxyl groups. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 92-44-4 | [1][] |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to off-white or reddish-white powder/solid | [3][4] |
| Melting Point | 161-165 °C | [5][6] |
| Boiling Point | 354 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | |
| Flash Point | 175 °C (347 °F) | [6][7] |
| pKa | 9.10 ± 0.40 | [4] |
| InChI Key | JRNGUTKWMSBIBF-UHFFFAOYSA-N | [7][8] |
Synthesis Overview
The industrial synthesis of 2,3-Dihydroxynaphthalene has traditionally relied on sulfonation and alkali fusion processes. However, these methods are often associated with high energy consumption and the generation of significant acidic and alkaline waste.[9] More environmentally friendly approaches are being developed. One such patented method involves the direct oxidation of naphthalene (B1677914) using hydrogen peroxide in the presence of a catalyst and a phase transfer agent.[9]
Below is a generalized workflow for a modern synthesis approach.
Caption: Generalized workflow for the synthesis of 2,3-Dihydroxynaphthalene.
Experimental Protocols
Determination of Iron in Seawater using Cathodic Stripping Voltammetry
2,3-Dihydroxynaphthalene is an effective complexing agent for various metal ions, including iron.[10] This property is utilized in analytical chemistry for the determination of trace metals. The following is a detailed protocol for the chemical speciation of iron in seawater using cathodic stripping voltammetry (CSV) with 2,3-dihydroxynaphthalene (DHN) as the competing ligand.
1. Reagents and Solutions:
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2,3-Dihydroxynaphthalene (DHN) Stock Solution (1 mM): Dissolve the appropriate amount of 2,3-Dihydroxynaphthalene in methanol.
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EDTA Stock Solution (0.1 M): Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) in deionized water.
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Iron Standard Solutions: Prepare a series of iron standards by diluting a certified iron standard with acidified deionized water.
-
Seawater Sample: Collect seawater samples using clean techniques and store them appropriately.
2. Instrumentation:
-
A voltammetric analyzer with a hanging mercury drop electrode (HMDE), a glassy carbon counter electrode, and an Ag/AgCl reference electrode.
3. Procedure:
-
Sample Preparation: To a 10 mL aliquot of the seawater sample, add DHN to a final concentration of 0.5-1 µM.
-
Equilibration: Allow the sample to equilibrate overnight at its natural pH of approximately 8. This extended equilibration time is crucial due to the slow dissociation of natural iron species.
-
Voltammetric Analysis:
-
Deaerate the sample with nitrogen for 5 minutes.
-
Apply a deposition potential of -0.1 V for a specified time (e.g., 60-300 seconds) while stirring.
-
Stop stirring and allow the solution to rest for 10 seconds.
-
Scan the potential from -0.1 V to -0.8 V using a linear sweep or differential pulse waveform. The iron-DHN complex will produce a peak at approximately -0.45 V.
-
-
Calibration: Calibrate the method by titrating the seawater sample with a known concentration of iron standard. The sensitivity of the method is determined from the slope of the titration curve.
-
Ligand Competition: To determine the concentration and stability of natural iron-binding ligands, perform a titration with DHN and calibrate against EDTA.
4. Data Analysis:
-
The concentration of iron is determined from the peak height of the voltammogram.
-
The concentration and stability constants of the natural iron-binding ligands are calculated from the titration data using appropriate software.
This method offers high sensitivity for iron determination, allowing for low detection limits and shorter analysis times compared to other methods.
Role in Biological Systems and Drug Development
Recent research has highlighted the potential of dihydroxynaphthalene derivatives in cancer therapy. A notable example is 6,7-dihydroxy-2-(4′-hydroxyphenyl)naphthalene (PNAP-6), a derivative of 2,3-Dihydroxynaphthalene, which has been shown to induce apoptosis in human colorectal cancer cells (HCT116).[1][11]
Signaling Pathway of Apoptosis Induction by a 2,3-Dihydroxynaphthalene Derivative
The pro-apoptotic activity of PNAP-6 is mediated through the activation of the extrinsic apoptosis pathway and the endoplasmic reticulum (ER) stress pathway. The key molecular events are illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of PNAP-6 induced apoptosis in cancer cells.
The study on PNAP-6 demonstrated that it induces G2/M phase cell cycle arrest by downregulating cyclin B1 and CDK1.[11] Furthermore, it triggers apoptosis through two distinct but interconnected pathways. In the extrinsic pathway, PNAP-6 upregulates the Fas death receptor, leading to the activation of caspase-8 and subsequently caspase-3.[1] In parallel, PNAP-6 induces ER stress, evidenced by the increased expression of key markers such as PERK, ATF4, CHOP, p-IRE1α, and XBP-1s, which ultimately also leads to apoptosis.[1][11] These findings suggest that derivatives of 2,3-Dihydroxynaphthalene are promising candidates for the development of novel anticancer agents.
References
- 1. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species | PLOS One [journals.plos.org]
- 4. Chemical speciation of iron in seawater by cathodic stripping voltammetry with dihydroxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Induction of caspase-dependent apoptosis in melanoma cells by the synthetic compound (E)-1-(3,4-dihydroxyphenethyl)-3-styrylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. asdlib.org [asdlib.org]
- 9. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 10. researchgate.net [researchgate.net]
- 11. 6,7-Dihydroxy-2-(4'-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
